molecular formula C11H15BrClNO B2856634 3-[(4-Bromophenyl)methyl]pyrrolidin-3-ol hydrochloride CAS No. 2230799-08-1

3-[(4-Bromophenyl)methyl]pyrrolidin-3-ol hydrochloride

Cat. No. B2856634
CAS RN: 2230799-08-1
M. Wt: 292.6
InChI Key: XKXBPKWDOQSVOI-UHFFFAOYSA-N
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Description

“3-[(4-Bromophenyl)methyl]pyrrolidin-3-ol hydrochloride” is a chemical compound with the CAS Number: 2230799-08-1 . It has a molecular weight of 292.6 . The IUPAC name for this compound is 3-(4-bromobenzyl)pyrrolidin-3-ol hydrochloride . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14BrNO.ClH/c12-10-3-1-9(2-4-10)7-11(14)5-6-13-8-11;/h1-4,13-14H,5-8H2;1H . This indicates that the compound has a bromophenyl group attached to a pyrrolidin-3-ol group via a methylene bridge. The hydrochloride indicates the presence of a chloride ion, making it a salt.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Functionalized Pyrrolidines in Cancer Research

Functionalized pyrrolidines, derivatives related to 3-[(4-Bromophenyl)methyl]pyrrolidin-3-ol hydrochloride, have shown potential in inhibiting the growth of human tumor cells, specifically glioblastoma and melanoma cells. A study by Fiaux et al. (2005) explored substituted pyrrolidine-3,4-diol derivatives for their growth inhibitory properties on human glioblastoma and melanoma cells. The 4-bromobenzoyl derivative, closely related to the compound , demonstrated high efficacy against tumor cells while showing selectivity by being less toxic to primary human fibroblasts. This research indicates the potential of such compounds in cancer treatment, highlighting their selective toxicity towards tumor cells over normal cells (Fiaux et al., 2005).

Heterocyclic Compound Synthesis and Reactivity

The synthesis and reactivity of heterocyclic compounds have been a focal area of research, providing foundational knowledge for developing new pharmaceuticals and materials. Murthy et al. (2017) detailed the synthesis, characterization, and reactivity study of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a compound with structural similarities to this compound. This study underscores the importance of understanding the chemical properties of such compounds for further application in drug development and material science (Murthy et al., 2017).

Molecular Docking and Antithrombin Activity

The synthesis and molecular docking study of pyrrolidine derivatives for potential antithrombin activity also highlight the relevance of this compound and its derivatives. Ayan et al. (2013) synthesized enantiomerically pure pyrrolidine derivatives showing potential as thrombin inhibitors. This area of research opens pathways for developing new therapeutic agents based on the structural framework of pyrrolidine derivatives (Ayan et al., 2013).

Luminescent Materials Development

Exploring the potential of pyrrolidine derivatives in the development of luminescent materials, Zhang and Tieke (2008) synthesized polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, which is structurally related to this compound. These polymers exhibited strong fluorescence and could be applied in optoelectronic devices, demonstrating the versatility of pyrrolidine derivatives in materials science (Zhang & Tieke, 2008).

Mechanism of Action

Target of Action

The primary targets of 3-(4-Bromobenzyl)pyrrolidin-3-ol hydrochloride are currently unknown. This compound is a derivative of the pyrrolidine ring, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .

Mode of Action

The mode of action of 3-(4-Bromobenzyl)pyrrolidin-3-ol hydrochloride is not well-documented. Given its structural similarity to other pyrrolidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The bromobenzyl group may also enhance binding affinity to its targets .

Biochemical Pathways

Pyrrolidine derivatives have been found to interact with various biochemical pathways depending on their specific functional groups

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(4-Bromobenzyl)pyrrolidin-3-ol hydrochloride are not well-studied. The compound’s bioavailability, half-life, metabolism, and excretion patterns remain to be determined. The presence of the bromobenzyl group may influence these properties .

Action Environment

The action of 3-(4-Bromobenzyl)pyrrolidin-3-ol hydrochloride may be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and interaction with its targets .

properties

IUPAC Name

3-[(4-bromophenyl)methyl]pyrrolidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO.ClH/c12-10-3-1-9(2-4-10)7-11(14)5-6-13-8-11;/h1-4,13-14H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXBPKWDOQSVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CC2=CC=C(C=C2)Br)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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